molecular formula C32H25N3O4 B11076007 8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene

8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene

Cat. No.: B11076007
M. Wt: 515.6 g/mol
InChI Key: OXVQOPGZZBIZAZ-UHFFFAOYSA-N
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Description

8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[86112,5013,1709,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the pyrrolidinyl and phenoxy groups. Key steps include cyclization reactions, nucleophilic substitutions, and oxidative coupling reactions. Reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable subject for synthetic organic chemistry research.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological activities. Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s derivatives could be developed into drugs for treating various diseases. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione: Another pentacyclic compound with similar structural features.

  • 6,14-dimethyl-4,12-diazapentacyclo[8.6.1.12,5.013,17.0^9,18]octadeca-1(17),2,5,9(18),10,13-hexaene-7,8,15,16-tetrone : Shares the pentacyclic core but differs in functional groups.

Uniqueness

What sets 8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[86112,5013,1709,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene apart is its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C32H25N3O4

Molecular Weight

515.6 g/mol

IUPAC Name

8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene

InChI

InChI=1S/C32H25N3O4/c1-18-7-5-9-20(15-18)36-24-12-11-22-26-27(24)32-29-28(31(26)38-33-22)25(37-21-10-6-8-19(2)16-21)17-23(30(29)34-39-32)35-13-3-4-14-35/h5-12,15-17H,3-4,13-14H2,1-2H3

InChI Key

OXVQOPGZZBIZAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=C3C4=C(C5=C(C=C(C6=NOC3=C56)N7CCCC7)OC8=CC=CC(=C8)C)ON=C4C=C2

Origin of Product

United States

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